molecular formula C10H18Cl3N3 B2748913 (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride CAS No. 169452-32-8

(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride

Cat. No.: B2748913
CAS No.: 169452-32-8
M. Wt: 286.63
InChI Key: MZTFEPOWHLGYNB-DXYFNVQQSA-N
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Description

(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a pyridin-2-ylmethyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and (S)-pyrrolidine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-2-ylmethyl halide under basic conditions.

    Purification: The product is purified through recrystallization or chromatography.

    Formation of the Trihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Halogenated pyridine derivatives.

Scientific Research Applications

(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Serves as a building block for the construction of complex organic molecules.

    Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways by binding to neurotransmitter receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    1-(pyridin-2-ylmethyl)pyrrolidin-3-amine: The non-chiral version, lacking the specific stereochemistry.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.

Uniqueness

(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds

Properties

IUPAC Name

(3S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10;;;/h1-3,5,9H,4,6-8,11H2;3*1H/t9-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTFEPOWHLGYNB-DXYFNVQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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